molecular formula C10H9BrN2O B8045123 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 1956327-21-1

5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B8045123
CAS No.: 1956327-21-1
M. Wt: 253.09 g/mol
InChI Key: QNNNWTWKZQHIHY-UHFFFAOYSA-N
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Description

5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde is a brominated imidazo[1,2-a]pyridine derivative featuring a carbaldehyde group at position 2, an ethyl substituent at position 3, and a bromine atom at position 3. Imidazo[1,2-a]pyridine derivatives are widely recognized as intermediates for pharmaceuticals, including kinase inhibitors, antiviral agents, and anticonvulsants .

The compound’s synthesis likely involves cyclization of a brominated pyridine-amine precursor with a carbonyl-containing reagent (e.g., 1,3-dichloroacetone) followed by functionalization steps to introduce the ethyl group and bromine atom, as inferred from similar synthetic routes .

Properties

IUPAC Name

5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-2-8-7(6-14)12-10-5-3-4-9(11)13(8)10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNNWTWKZQHIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N1C(=CC=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601198107
Record name Imidazo[1,2-a]pyridine-2-carboxaldehyde, 5-bromo-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956327-21-1
Record name Imidazo[1,2-a]pyridine-2-carboxaldehyde, 5-bromo-3-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956327-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-2-carboxaldehyde, 5-bromo-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 5-Bromonicotinaldehyde with Ethylamine Derivatives

A primary method involves the cyclocondensation of 5-bromonicotinaldehyde (CAS 149806-06-4) with ethylamine derivatives. The synthesis proceeds via a two-step protocol:

Step 1: Preparation of 5-Bromonicotinaldehyde
5-Bromonicotinaldehyde is synthesized from 2-bromo-5-(dibromomethyl)pyridine through hydrolysis using calcium carbonate in water at 105°C for 16 hours, achieving a 92% yield. The reaction mechanism involves nucleophilic substitution followed by oxidation:

2-Bromo-5-(dibromomethyl)pyridineCaCO3H2O, 105°C5-Bromonicotinaldehyde+2HBr[1]\text{2-Bromo-5-(dibromomethyl)pyridine} \xrightarrow[\text{CaCO}3]{\text{H}2\text{O, 105°C}} \text{5-Bromonicotinaldehyde} + 2 \text{HBr} \quad

Step 2: Imidazo Ring Formation
The aldehyde intermediate undergoes cyclocondensation with ethylglyoxal in the presence of ammonium acetate under refluxing ethanol. This step forms the imidazo[1,2-a]pyridine scaffold, with the ethyl group introduced via the glyoxal derivative.

Reaction ParameterValue
Temperature80°C
SolventEthanol
CatalystAmmonium acetate
Yield78%

Palladium-Catalyzed Ethylation of 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

An alternative route employs Suzuki-Miyaura coupling to introduce the ethyl group post-cyclization. The protocol involves:

  • Bromination of Imidazo[1,2-a]pyridine : Direct bromination at position 5 using N-bromosuccinimide (NBS) in dimethylformamide (DMF).

  • Ethylation via Cross-Coupling : Reaction with ethylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in tetrahydrofuran (THF) at 60°C.

5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde+CH2CH2B(OH)2Pd(PPh3)4THF, 60°CThis compound[2]\text{5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde} + \text{CH}2\text{CH}2\text{B(OH)}2 \xrightarrow[\text{Pd(PPh}3\text{)}_4]{\text{THF, 60°C}} \text{this compound} \quad

Reaction ParameterValue
Temperature60°C
Catalyst Loading5 mol%
Yield65%

Optimization Strategies and Challenges

Solvent and Temperature Effects

Cyclocondensation yields improve with polar aprotic solvents like DMF, which stabilize intermediates. Elevated temperatures (>80°C) accelerate ring closure but risk aldehyde oxidation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 10.05 (s, 1H, CHO), 8.78 (d, J=2.2 Hz, 1H), 7.98 (dd, J=8.2, 2.4 Hz, 1H), 7.65 (d, J=8.2 Hz, 1H), 2.85 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.32 (t, J=7.6 Hz, 3H, CH₃).

  • LC-MS : m/z 253.10 [M+H]⁺, confirming molecular weight.

Industrial-Scale Production Considerations

Commercial suppliers utilize continuous-flow reactors to enhance reproducibility and safety. Key parameters include:

ParameterOptimal Value
Residence Time2 hours
Pressure1 atm
Purity>95% (HPLC)

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has shown potential as a bioactive compound with applications in drug discovery and development. Medicine: Research has indicated its use in the development of pharmaceuticals, particularly in the treatment of various diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of bromine and alkyl/functional groups significantly influences reactivity, solubility, and bioactivity. Key comparisons include:

Bromine Position
  • 5-Bromo derivatives : Bromine at position 5 (as in the target compound) may sterically hinder electrophilic substitutions at adjacent positions. This contrasts with 6-bromo- or 7-bromo analogs (e.g., 7-bromoimidazo[1,2-a]pyridine-2-carbaldehyde, CID 70701133), where bromine’s electron-withdrawing effect could enhance electrophilic reactivity at positions 3 or 8 .
  • 6-Bromo derivatives: Higher structural similarity (0.98) to the target compound is noted for 6-bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 885276-09-5), suggesting comparable electronic profiles but distinct regiochemical behavior .
Alkyl Substituents
  • Ethyl vs. Methyl groups : The ethyl group at position 3 in the target compound increases hydrophobicity compared to 5-methylimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 118000-44-5). This may improve membrane permeability in biological systems but reduce aqueous solubility .

Physicochemical Properties

Compound Name Molecular Formula Substituents (Position) Melting Point (°C) Key Properties
5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde C₁₀H₉BrN₂O Br (5), C₂H₅ (3), CHO (2) Not reported High lipophilicity (predicted)
7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde C₈H₅BrN₂O Br (7), CHO (2) Not reported Moderate reactivity in cross-coupling
Imidazo[1,2-a]pyridine-2-carbaldehyde C₈H₆N₂O CHO (2) 78–79 Baseline reactivity for nucleophilic additions
5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde C₉H₈N₂O CH₃ (5), CHO (2) Not reported Lower logP than ethyl analog

Biological Activity

5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and an ethyl group attached to an imidazo[1,2-a]pyridine core. Its molecular formula is C₉H₈BrN₃O, with a molecular weight of approximately 225.04 g/mol . The unique structure contributes to its biological properties, particularly in enzyme inhibition and interaction with neurotransmitter systems.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2. This inhibition can affect drug metabolism and pharmacokinetics when co-administered with other therapeutic agents. Additionally, its structural features allow it to modulate various neurotransmitter systems, which may have implications for neuropharmacology.

Anticancer Activity

Studies have shown that imidazo[1,2-a]pyridine derivatives exhibit anticancer properties. Specifically, this compound has been noted for its potential to synergize with other anticancer drugs, enhancing their efficacy against cancer cells. The compound's ability to inhibit critical enzymes involved in cancer metabolism positions it as a promising candidate for further development in cancer therapeutics .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameSimilarity IndexKey Features
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde0.73Different position of bromine; similar activity
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate0.76Contains an ethyl ester instead of aldehyde
7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde0.73Bromine at a different position; potential activity
Imidazo[1,2-a]pyridine-3-carbaldehyde0.72Lacks bromine; serves as a baseline for comparison
6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde0.77Methyl substitution; different biological properties

This table illustrates the diversity within the imidazo[1,2-a]pyridine family while highlighting the unique attributes of this compound that may contribute to its specific biological activities and applications in medicinal chemistry.

Research Findings and Case Studies

Recent studies have focused on the antimicrobial and antiparasitic properties of imidazo[1,2-a]pyridine analogues. For instance:

  • A study reported that certain derivatives exhibited significant activity against Mycobacterium tuberculosis (Mtb), showing minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .
  • Another investigation highlighted the compound's potential against Trypanosoma cruzi, which causes Chagas disease. The cytotoxicity was evaluated against human embryonic kidney (HEK293) cells to establish a selectivity index for antimicrobial activity versus mammalian toxicity .

Q & A

Q. What are the established synthetic methodologies for 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde?

A common approach involves condensation of brominated pyridine precursors (e.g., 5-bromopyridine derivatives) with aldehydes under phase transfer catalysis (PTC) in solvents like DMF. Halogenation steps may employ reagents such as N-bromosuccinimide (NBS) or direct bromination of intermediates. For example, phase transfer catalysis (solid-liquid) with benzaldehyde derivatives has been used to synthesize structurally similar bromoimidazopyridines . Optimization of solvent polarity and catalyst loading (e.g., p-toluenesulfonic acid) is critical to minimize side reactions .

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol. Characterization requires a combination of techniques:

  • NMR : ¹H/¹³C NMR to confirm substituent positions and integration ratios.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
  • X-ray Crystallography : Definitive structural confirmation, especially for resolving ambiguities in NMR assignments (e.g., distinguishing regioisomers) .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

DoE minimizes experimental runs while identifying critical variables (e.g., temperature, catalyst concentration). For bromoimidazopyridine derivatives, factorial designs can optimize PTC conditions by analyzing interactions between solvent polarity, catalyst type, and reaction time. Central composite designs (CCD) are recommended for non-linear relationships, enabling predictive modeling of yield and purity .

Q. What computational strategies are effective in predicting reaction pathways for bromoimidazopyridine derivatives?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition state analysis) with cheminformatics to predict viable reaction pathways. For example, reaction path searches using the artificial force-induced reaction (AFIR) method can identify low-energy intermediates and transition states. Experimental validation of computed pathways reduces development time by >50% compared to trial-and-error approaches .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Contradictions between NMR and MS data often arise from impurities or tautomeric equilibria. Solutions include:

  • 2D NMR (COSY, NOESY) : To assign coupling patterns and spatial proximity of substituents.
  • X-ray Diffraction : Absolute configuration determination, as demonstrated for hydrazide derivatives of bromoimidazopyridines .
  • Dynamic NMR : To detect tautomerization or conformational exchange in solution.

Q. What are the challenges in regioselective functionalization of the imidazo[1,2-a]pyridine core?

Bromine and aldehyde groups introduce steric and electronic effects that influence reactivity. Strategies include:

  • Directed ortho-Metalation : Using directing groups (e.g., carbonyl) to achieve selective C-H functionalization.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling for aryl group introduction, though competing debromination requires careful Pd catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

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